molecular formula C26H54NO6P B3044086 1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine CAS No. 87907-66-2

1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine

Cat. No.: B3044086
CAS No.: 87907-66-2
M. Wt: 507.7 g/mol
InChI Key: XWYSLMAMRKYUFH-HTOVTZSWSA-N
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Description

1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine is a phospholipid derivative that plays a significant role in various biological processes. It is a type of lysophosphatidylcholine, which is a class of phospholipids that contain a glycerol backbone linked to a fatty acid and a phosphate group. This compound is known for its involvement in cell signaling and membrane structure.

Scientific Research Applications

1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:

    Chemistry: It is used as a model compound for studying lipid chemistry and membrane dynamics.

    Biology: The compound is involved in cell signaling pathways and is used to study membrane protein interactions.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound is used in the formulation of liposomes and other lipid-based delivery systems.

Safety and Hazards

The safety data sheet for this compound can be found on the supplier’s website . It is classified as a combustible solid .

Biochemical Analysis

Biochemical Properties

PC(O-18:1(9Z)/0:0) is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is a naturally occurring analog of the growth factor-like phospholipid mediator, lysophosphatidic acid (LPA)

Cellular Effects

PC(O-18:1(9Z)/0:0) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it affects numerous cellular functions, including anti-mitogenic regulation of the cell cycle .

Molecular Mechanism

The molecular mechanism of action of PC(O-18:1(9Z)/0:0) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism is still under study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecenoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the unsaturated bond in the octadecenyl chain, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phosphate group can participate in substitution reactions, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Phosphorylation reagents like phosphorus oxychloride or phosphoric acid are commonly employed.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated phospholipids.

    Substitution: Various phospholipid derivatives with different head groups.

Comparison with Similar Compounds

  • 1-O-octadecenyl-sn-glycero-2,3-cyclic-phosphate
  • 1-O-9-(Z)-octadecenyl-sn-glycero-3-phosphate

Comparison: 1-(9Z-octadecenyl)-sn-glycero-3-phosphocholine is unique due to its specific structure, which includes an unsaturated octadecenyl chain and a phosphocholine head group. This structure allows it to participate in specific signaling pathways and interact with particular membrane proteins. In comparison, similar compounds may have different head groups or fatty acid chains, leading to variations in their biological activity and applications.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,26,28H,5-11,14-25H2,1-4H3/b13-12-/t26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYSLMAMRKYUFH-HTOVTZSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108617
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87907-66-2
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87907-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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